Gfifhiikglfhagkmihglv-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

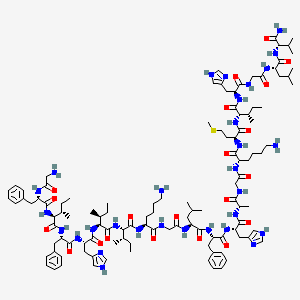

Gfifhiikglfhagkmihglv-NH2 is a useful research compound. Its molecular formula is C114H176N30O21S and its molecular weight is 2334.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound Gfifhiikglfhagkmihglv-NH2 , known as Epinecidin-1 , is a marine antimicrobial peptide derived from the skin of the grouper fish (Epinephelus coioides). This peptide has garnered attention for its significant biological activities, particularly its antimicrobial properties and potential therapeutic applications in wound healing and inflammation modulation. This article summarizes the biological activity of Epinecidin-1, supported by case studies, research findings, and data tables.

Biological Activity Overview

Epinecidin-1 exhibits a range of biological activities, including:

- Antimicrobial Effects : Effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

- Wound Healing Properties : Promotes epithelial cell migration and proliferation, enhancing wound closure.

- Inflammation Modulation : Influences signaling pathways related to inflammation, particularly through the MyD88 pathway.

Antimicrobial Activity

Epinecidin-1 demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study indicated that treatment with Epinecidin-1 significantly reduced bacterial counts in infected wounds.

Table 1: Antimicrobial Efficacy of Epinecidin-1

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 90 μg/ml | High |

| Escherichia coli | 100 μg/ml | Moderate |

| Pseudomonas aeruginosa | 150 μg/ml | Moderate to Low |

Wound Healing Properties

Epinecidin-1 has been shown to enhance wound healing in both in vitro and in vivo models. In a study involving heat-burned pig skin infected with MRSA, treatment with Epinecidin-1 resulted in complete wound healing within 25 days, compared to untreated controls.

Case Study: Wound Healing in Pig Models

In this study, the following observations were made:

- Treatment : Application of Epinecidin-1 at 6 hours post-infection.

- Outcome : Complete healing observed by day 25.

- Histological Findings : Enhanced vascularization and epithelial activity; increased neutrophil recruitment to the wound site.

Epinecidin-1's mechanism involves several pathways:

- MyD88 Pathway Modulation : It induces degradation of MyD88, a key protein in TLR signaling pathways, thereby modulating inflammatory responses.

- Cellular Effects : Promotes cell proliferation and migration through interactions with epithelial cells.

Table 2: Mechanistic Insights into Epinecidin-1 Activity

| Mechanism | Description |

|---|---|

| MyD88 Degradation | Induces degradation via the proteasomal pathway, reducing inflammatory signaling. |

| Epithelial Cell Migration | Enhances migration and proliferation of HaCaT cells in wound models. |

| Neutrophil Recruitment | Increases neutrophil presence at the wound site, aiding in infection control and healing. |

Research Findings

Several studies have highlighted the efficacy of Epinecidin-1:

- In Vitro Studies : Demonstrated that Epinecidin-1 promotes HaCaT cell migration and reduces bacterial load in infected wounds.

- In Vivo Studies : Showed complete healing of wounds treated with Epinecidin-1 compared to controls, with significant histological improvements.

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMVGIBIGDBVLY-FIFJRYGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H176N30O21S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2334.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.